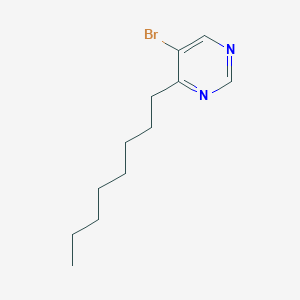

5-Bromo-4-octylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-octylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrN2/c1-2-3-4-5-6-7-8-12-11(13)9-14-10-15-12/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCHBVFCLWVYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674433 | |

| Record name | 5-Bromo-4-octylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-80-7 | |

| Record name | 5-Bromo-4-octylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-octylpyrimidine: Physicochemical Properties, Synthesis, and Characterization for the Research Scientist

Introduction

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone scaffold, integral to the architecture of a vast array of functional molecules. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of electronic, steric, and lipophilic properties, thereby modulating biological activity and material characteristics. This guide focuses on a novel, yet uncharacterized member of this family: 5-Bromo-4-octylpyrimidine.

Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview. It moves beyond a simple data sheet by offering a predictive analysis of the physicochemical properties of this compound, grounded in the established data of its shorter-chain analogues. Furthermore, it outlines a robust, field-proven protocol for its synthesis and purification, and details the necessary analytical workflows for its unambiguous characterization. Every recommendation and protocol herein is designed as a self-validating system, ensuring scientific integrity and reproducibility.

Physicochemical Properties: A Predictive Analysis

Direct empirical data for this compound is not yet available in the public domain. However, by analyzing the trends within the homologous series of 5-bromo-4-alkylpyrimidines, we can extrapolate and predict its core physical properties with a high degree of confidence.

Homologous Series Data

To establish a predictive baseline, the known physical properties of several 5-bromo-4-alkylpyrimidines are summarized below. This data, collated from various chemical suppliers and databases, illustrates the influence of the alkyl chain length on the molecule's physical characteristics.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 5-Bromo-4-methylpyrimidine | C₅H₅BrN₂ | 173.01[1] | Yellow Oil[2] |

| 5-Bromo-4-ethylpyrimidine | C₆H₇BrN₂ | 187.04 | - |

| 5-Bromo-4-propylpyrimidine | C₇H₉BrN₂ | 201.06[3] | - |

| 5-Bromo-4-hexylpyrimidine | C₁₀H₁₅BrN₂ | 243.14[4] | - |

Predicted Properties of this compound

Based on the progression observed in the homologous series, the following properties are predicted for this compound:

| Property | Predicted Value | Rationale and Commentary |

| Molecular Formula | C₁₂H₁₉BrN₂ | Addition of a C₈H₁₇ alkyl chain to the C₄H₃BrN₂ pyrimidine core. |

| Molecular Weight | 271.20 | Calculated based on the atomic weights of its constituent atoms. |

| Physical Form | Colorless to pale yellow oil or low-melting solid | The increasing van der Waals forces from the longer octyl chain may lead to a higher viscosity or a transition to a solid state at room temperature compared to the methyl analogue. |

| Boiling Point | >300 °C (at 760 mmHg) | A significant increase is expected compared to lower homologues due to the larger molecular mass and increased intermolecular forces. The boiling point of the related 5-Bromo-4-(thiophen-2-yl)pyrimidine is 332°C at 760 mmHg.[5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water. | The hydrophobic octyl chain will dominate the solubility profile, rendering it highly soluble in non-polar to moderately polar organic solvents and practically insoluble in aqueous media. |

| Density | ~1.2 - 1.3 g/cm³ | A slight decrease in density might be expected as the alkyl chain length increases, though it will likely remain denser than water. The density of 5-Bromo-4-(thiophen-2-yl)pyrimidine is reported as 1.642 g/cm³.[5] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached through established methodologies for the preparation of substituted pyrimidines. A one-pot reaction is a common and efficient method for generating such compounds.[6][7] The following protocol is adapted from proven syntheses of related 4-alkyl-5-bromopyrimidines.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromomalonaldehyde (1.0 eq.) in a suitable protic acid solvent such as acetic acid.

-

Addition of Amidine: Prepare a solution of nonanamidine hydrochloride (1.1 eq.) in the same protic acid. Add this solution dropwise to the stirred solution of 2-bromomalonaldehyde at room temperature. The use of a slight excess of the amidine ensures the complete consumption of the malonaldehyde.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate or dichloromethane).

-

Extraction and Washing: Extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Elucidation and Characterization

Unambiguous confirmation of the structure and purity of the synthesized this compound is paramount. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis Workflow

Caption: A workflow for the structural characterization of this compound.

Expected Spectroscopic Data

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrimidine protons and the octyl chain. The pyrimidine protons will appear as singlets in the downfield region (δ 8.5-9.0 ppm). The protons of the octyl chain will exhibit multiplets in the upfield region (δ 0.8-3.0 ppm), with the α-methylene protons being the most deshielded.

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the pyrimidine ring carbons and the eight carbons of the octyl chain. The carbon atoms of the pyrimidine ring will resonate in the downfield region (δ 110-160 ppm).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The mass spectrum will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks [M]+ and [M+2]+ being readily identifiable.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the alkyl chain (around 2850-2960 cm⁻¹) and C=C and C=N stretching of the pyrimidine ring (in the 1400-1600 cm⁻¹ region).

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for a novel chemical compound. Based on the safety data for related brominated pyrimidines, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[8][9]

-

Avoid Contact: Avoid contact with skin and eyes.[8][9] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable, yet unexplored, building block for the synthesis of novel compounds in drug discovery and materials science. This guide provides a predictive framework for its physical properties and detailed, actionable protocols for its synthesis and characterization. By leveraging the principles of chemical homology and established synthetic methodologies, researchers can confidently approach the preparation and study of this and other new pyrimidine derivatives. The self-validating nature of the outlined experimental and analytical workflows ensures a high degree of scientific rigor and reproducibility.

References

-

5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem. Available from: [Link]

-

5-Bromo-2,4-dichloropyrimidine Safety Data Sheet. Available from: [Link]

-

5-Bromo-4-chloropyrimidine | C4H2BrClN2 | CID 12270078 - PubChem. Available from: [Link]

-

5-Bromo-4-propylpyrimidine | C7H9BrN2 | CID 26369987 - PubChem. Available from: [Link]

-

Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central. Available from: [Link]

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999.

- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.

-

5-Bromo-4-hexylpyrimidine CAS#: 951884-38-1; ChemWhat Code: 1365028. Available from: [Link]

-

A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. Available from: [Link]

-

Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs - JOCPR. Available from: [Link]

Sources

- 1. 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI) | 1439-09-4 [chemicalbook.com]

- 3. 5-Bromo-4-propylpyrimidine | C7H9BrN2 | CID 26369987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. echemi.com [echemi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. 5-Bromo-4-phenylpyrimidine | 3543-46-2 [sigmaaldrich.com]

5-Bromo-4-octylpyrimidine CAS number and identification

<An In-depth Technical Guide to the Identification and Characterization of 5-Bromo-4-octylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, pyrimidine derivatives stand as a cornerstone scaffold, integral to a vast array of biologically active compounds and functional materials. The strategic introduction of various substituents onto the pyrimidine ring allows for the fine-tuning of physicochemical and pharmacological properties. This guide focuses on a specific, novel derivative, This compound .

Initial searches in comprehensive chemical databases do not yield a dedicated CAS (Chemical Abstracts Service) number for this compound, suggesting its status as a novel chemical entity. The closest structurally related compound with a registered CAS number is 5-Bromo-4-hexylpyrimidine (CAS No. 951884-38-1)[1]. This guide, therefore, serves as a proactive, in-depth technical manual for researchers who may synthesize this compound or similar long-chain alkylated halopyrimidines. It provides a robust framework for its synthesis, purification, comprehensive identification, and safe handling, grounded in established chemical principles and state-of-the-art analytical techniques.

This document is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to understand and adapt these methodologies for their specific research contexts.

Part 1: Proposed Synthesis and Mechanistic Rationale

The synthesis of 5-bromo-4-alkylpyrimidines can be approached through several established routes in heterocyclic chemistry. A common and versatile strategy involves the functionalization of a pre-brominated pyrimidine core.[2] A plausible and efficient pathway for the synthesis of this compound is outlined below.

Synthetic Strategy: Cross-Coupling Approach

A highly effective method for introducing an alkyl chain at the C4 position of a pyrimidine ring is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.[2][3] This approach offers high yields and functional group tolerance. A key starting material for this would be a di-halogenated pyrimidine, such as 5-bromo-4-chloropyrimidine.

Proposed Reaction Scheme:

Caption: Proposed synthesis workflow for this compound.

Mechanistic Insights

-

Chlorination of 5-Bromouracil: The synthesis begins with the readily available 5-bromouracil. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) converts the hydroxyl groups of the uracil tautomer into chlorides, yielding 5-bromo-2,4-dichloropyrimidine.[2]

-

Selective Dechlorination: The chlorine atom at the C2 position is generally more reactive than the one at C4. A selective reduction using a mild reducing agent like zinc powder in acetic acid can preferentially remove the C2-chloro substituent, affording the key intermediate, 5-bromo-4-chloropyrimidine.

-

Suzuki Coupling: The final step involves the palladium-catalyzed Suzuki coupling. The catalyst undergoes oxidative addition into the C-Cl bond at the C4 position. Following transmetalation with the octylboronic acid and reductive elimination, the desired this compound is formed. This reaction is highly regioselective for the C4 position.

Part 2: Comprehensive Identification and Characterization

Confirming the identity and purity of a novel compound is paramount. A multi-technique analytical approach is required.

Physicochemical Properties (Predicted)

While experimental data is unavailable, we can predict the general properties based on its structure and comparison to similar compounds like 5-Bromo-4-hexylpyrimidine.[1]

| Property | Predicted Value / Description | Rationale |

| Molecular Formula | C₁₂H₁₉BrN₂ | Based on atomic composition. |

| Molecular Weight | 271.20 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Long alkyl chains tend to lower melting points. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, Hexane); Insoluble in water | The octyl chain imparts significant nonpolar character. |

| Boiling Point | > 200 °C (at atmospheric pressure) | High molecular weight and polarity of the pyrimidine ring. |

Spectroscopic and Chromatographic Analysis Workflow

A logical workflow ensures that each analytical step builds upon the last, leading to an unambiguous structural confirmation and purity assessment.

Caption: Analytical workflow for a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.3.1 ¹H NMR Spectroscopy (Predicted Chemical Shifts)

The expected proton NMR spectrum in CDCl₃ would show distinct signals for the pyrimidine ring protons and the octyl chain protons.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-2 (pyrimidine) | ~8.9 - 9.1 | Singlet (s) | 1H | Deshielded by two adjacent nitrogen atoms. |

| H-6 (pyrimidine) | ~8.6 - 8.8 | Singlet (s) | 1H | Deshielded by adjacent nitrogen and brominated carbon. |

| α-CH₂ (octyl) | ~2.8 - 3.1 | Triplet (t) | 2H | Directly attached to the electron-withdrawing pyrimidine ring. |

| β-CH₂ (octyl) | ~1.6 - 1.8 | Quintet | 2H | Typical alkyl region, adjacent to the α-CH₂. |

| (CH₂)₅ (octyl) | ~1.2 - 1.4 | Multiplet (m) | 10H | Overlapping signals of the central methylene groups. |

| CH₃ (octyl) | ~0.8 - 0.9 | Triplet (t) | 3H | Terminal methyl group, shielded. |

Rationale for shifts is based on standard chemical shift tables and the electronic effects of the pyrimidine ring.[4][5][6]

2.3.2 ¹³C NMR Spectroscopy (Predicted Chemical Shifts)

The carbon NMR provides information on the number of unique carbon environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~158 - 160 | Highly deshielded by two nitrogens. |

| C-6 | ~156 - 158 | Deshielded by nitrogen and brominated carbon. |

| C-4 | ~165 - 168 | Attached to the alkyl chain and deshielded by nitrogen. |

| C-5 | ~115 - 120 | Carbon bearing the bromine atom; shielded by bromine's lone pairs but deshielded by inductive effect. |

| α-CH₂ | ~35 - 38 | Attached to the aromatic ring. |

| Alkyl Chain | ~22 - 32 | Typical range for sp³ carbons in an alkyl chain. |

| CH₃ | ~14 | Terminal methyl group. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the new compound.

2.4.1 High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

-

Expected Exact Mass [M+H]⁺ for C₁₂H₂₀BrN₂⁺: 271.0808

-

The presence of bromine will be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

2.4.2 Fragmentation Pattern (Electron Ionization - EI)

The fragmentation pattern in EI-MS provides structural information.[7]

-

Molecular Ion (M⁺): A prominent peak at m/z 270/272.

-

Key Fragments:

-

Loss of the alkyl chain: A common fragmentation pathway for alkyl-substituted aromatics is benzylic cleavage, leading to the loss of a C₇H₁₅ radical (m/z = 99), resulting in a fragment at m/z 171/173.[8][9]

-

Loss of Br: A fragment corresponding to the loss of a bromine radical (m/z = 79/81) would appear at m/z 191.

-

Alkyl chain fragmentation: A series of peaks separated by 14 amu (CH₂) corresponding to the fragmentation of the octyl chain.

-

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds.

2.5.1 HPLC Protocol

A reversed-phase HPLC method would be suitable for this compound.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[10]

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The formic acid helps to protonate the basic nitrogen atoms of the pyrimidine ring, leading to sharper peaks.[8][11]

-

Gradient: Start with a higher percentage of water and gradually increase the acetonitrile concentration (e.g., 30% B to 95% B over 15 minutes).

-

Detection: UV detector set at a wavelength where the pyrimidine ring absorbs, typically around 254 nm.[10]

-

Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Part 3: Safety and Handling

As a novel chemical entity, this compound must be handled with care, assuming it is hazardous until proven otherwise. General guidelines for handling brominated heterocyclic compounds should be strictly followed.

Personal Protective Equipment (PPE)

-

Gloves: Wear chemical-resistant gloves (e.g., nitrile).

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Lab Coat: A standard laboratory coat should be worn.

Engineering Controls

-

Fume Hood: All manipulations of the compound, especially in solution or if it is volatile, should be performed in a certified chemical fume hood to avoid inhalation of vapors.[12][13]

Handling and Storage

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.[14] The container should be tightly sealed.

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[12]

Toxicity (Predicted)

-

Inhalation: Brominated organic compounds can be irritating to the respiratory tract.[14][15][16]

-

Skin/Eye Contact: May cause irritation or burns upon direct contact.[14][15][16]

-

Ingestion: Expected to be harmful if swallowed.

Conclusion

This guide provides a comprehensive technical framework for the synthesis, identification, and safe handling of the novel compound this compound. By combining predictive analysis with established, robust analytical protocols, researchers are well-equipped to characterize this and similar long-chain alkylated halopyrimidines. The methodologies outlined herein, from NMR and mass spectrometry to HPLC, represent a self-validating system that ensures the scientific integrity of the data obtained. Adherence to the described workflows and safety protocols will enable the successful and safe incorporation of this new chemical entity into future research and development endeavors.

References

- Heterocycles Structural Analysis in HPLC Method Development. (2025). Readers Insight.

- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). Benchchem.

- 5-Bromo-4-hexylpyrimidine CAS#: 951884-38-1. (n.d.).

- The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007). Taylor & Francis Online.

- 5-Bromo-4-propylpyrimidine | 951884-26-7. (n.d.). Benchchem.

- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). University of Puget Sound.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.

- Chemical shifts. (n.d.). University of Regensburg.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025).

- Safety D

- BROMINE - CAMEO Chemicals. (n.d.). NOAA.

- Bromine | Chemical Emergencies. (2024). CDC.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. carlroth.com [carlroth.com]

- 13. carlroth.com [carlroth.com]

- 14. dollycorporation.com [dollycorporation.com]

- 15. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. Bromine | Chemical Emergencies | CDC [cdc.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 5-Bromo-4-octylpyrimidine

For Research, Scientific, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] This technical guide provides a comprehensive, in-depth analysis of the potential mechanism of action of 5-Bromo-4-octylpyrimidine, a novel derivative. As no direct experimental data for this specific molecule are publicly available, this document synthesizes information from structurally related compounds to build a robust, hypothesis-driven framework for its biological activity. We will explore its predicted physicochemical properties, propose primary molecular targets based on established pyrimidine pharmacology, and outline a rigorous experimental workflow for validating these hypotheses. This guide is intended to serve as a foundational resource for researchers initiating studies on this or similar substituted pyrimidines.

Introduction: The Pyrimidine Scaffold in Drug Design

Heterocyclic compounds are the cornerstone of modern pharmacology, and among them, the pyrimidine ring is particularly prominent due to its presence in the nucleobases of DNA and RNA.[2][3] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for drug discovery, yielding a wide spectrum of pharmacologically active agents with applications as anticancer, antiviral, antibacterial, and anti-inflammatory drugs.[1][4][5]

The therapeutic diversity of pyrimidines is driven by their synthetic tractability. The ring can be functionalized at multiple positions (C2, C4, C5, C6), allowing for precise modulation of its steric, electronic, and pharmacokinetic properties.[3] The subject of this guide, this compound, features two key substitutions that are predicted to significantly influence its biological profile:

-

5-Bromo Substitution: The introduction of a bromine atom at the C-5 position is a well-established strategy in medicinal chemistry.[6] Bromine is an effective leaving group, making it a versatile "handle" for synthetic elaboration via cross-coupling reactions.[7] Furthermore, its electronegativity and size can alter the electronic distribution of the pyrimidine ring and facilitate strong halogen bonds with biological targets, potentially increasing binding affinity and therapeutic activity.[6][8] Several brominated compounds have demonstrated potent anticancer activity through mechanisms like apoptosis induction and cell proliferation inhibition.[9]

-

4-Octyl Substitution: The attachment of a long alkyl chain, such as an octyl group, dramatically increases the molecule's lipophilicity (fat-solubility).[7] This property is critical for enhancing a compound's ability to permeate cellular membranes, potentially improving its bioavailability and overall pharmacokinetic profile. Studies on other 5-alkyl-modified pyrimidines have shown that such groups can provide increased hydrophobic interactions within the binding pockets of enzymes like dihydrofolate reductase (DHFR).[10]

This guide will leverage these foundational principles to postulate the most probable mechanisms of action for this compound and provide a clear roadmap for their experimental validation.

Predicted Physicochemical and Pharmacokinetic Profile

Before exploring molecular mechanisms, it is crucial to predict the compound's fundamental drug-like properties. The combination of the polar pyrimidine core, the electronegative bromine, and the highly nonpolar octyl chain results in an amphipathic molecule with distinct predicted characteristics.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Weight | ~287.2 g/mol | C12H19BrN2 |

| Lipophilicity (cLogP) | High (> 4.5) | The eight-carbon alkyl chain is the dominant contributor to lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.[7] |

| Aqueous Solubility | Low | The high lipophilicity from the octyl group will likely limit solubility in aqueous media, a key consideration for formulation. |

| Hydrogen Bond Donors | 0 | The core pyrimidine nitrogens are hydrogen bond acceptors. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms in the pyrimidine ring. |

| Metabolic Stability | Moderate to High | The C-Br bond can be metabolically stable. The octyl chain may be susceptible to omega or omega-1 oxidation by Cytochrome P450 enzymes. |

Hypothesized Molecular Targets and Mechanisms of Action

Based on extensive data from analogous bromo- and alkyl-substituted pyrimidines, we propose two primary, high-probability mechanisms of action for this compound: Kinase Inhibition and Antimetabolite Activity .

Hypothesis A: Inhibition of Protein Kinases

A significant number of pyrimidine derivatives function as potent inhibitors of protein kinases, enzymes that regulate the majority of cellular processes.[2][11] Many of these inhibitors target the ATP-binding pocket of the kinase.

Rationale: The 5-bromo-pyrimidine scaffold is a known hinge-binding motif in several kinase inhibitors. A series of novel 5-bromo-pyrimidine derivatives were synthesized and found to be potent inhibitors of the Bcr/Abl tyrosine kinase, which is implicated in chronic myeloid leukemia.[12] Other pyrimidine-based compounds have been developed as dual-target inhibitors of BRD4 and Polo-like kinase 1 (PLK1), key regulators of cell cycle and transcription.[9] The octyl group could provide strong hydrophobic interactions within the typically lipophilic ATP-binding site, while the pyrimidine core forms hydrogen bonds with the kinase hinge region.

Proposed Signaling Pathway:

Caption: Potential interference with the thymidylate synthesis pathway.

Proposed Experimental Workflow for Target Validation

To systematically validate the proposed mechanisms of action, a multi-step, self-validating experimental workflow is essential. This process begins with broad screening and progressively narrows the focus to specific molecular interactions.

Step-by-Step Methodology

Protocol 1: Broad Phenotypic Screening (Antiproliferative Assay)

-

Objective: Determine if the compound has cytotoxic or cytostatic effects on cancer cell lines.

-

Cell Lines: Select a diverse panel (e.g., K562 for leukemia,[12] A549 for lung cancer, HCT116 for colon cancer).

-

Method (MTT Assay): a. Plate cells in 96-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the resulting formazan crystals with DMSO. e. Read the absorbance at 570 nm using a plate reader.

-

Endpoint: Calculate the IC50 value (the concentration that inhibits 50% of cell growth). A low micromolar or nanomolar IC50 would justify further investigation.

Protocol 2: Target Class Identification (Kinase Panel Screening)

-

Objective: If the compound is antiproliferative, determine if it inhibits protein kinases.

-

Method: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

-

Procedure: The compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., >400 kinases).

-

Endpoint: A list of kinases whose activity is significantly inhibited (e.g., >50% inhibition). This provides direct leads for specific targets.

Protocol 3: In Vitro Target Validation (Biochemical IC50)

-

Objective: Confirm and quantify the inhibition of the top kinase "hits" from the panel screen.

-

Method (ADP-Glo™ Assay for a specific kinase, e.g., Abl): a. Prepare reactions in a 384-well plate containing the recombinant kinase, its specific substrate peptide, and ATP. b. Add a serial dilution of this compound to the wells. c. Incubate at room temperature to allow the kinase reaction to proceed. d. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert the generated ADP into a luminescent signal. f. Measure luminescence. The signal is proportional to kinase activity.

-

Endpoint: Calculate the biochemical IC50 value from the dose-response curve.

Protocol 4: Cellular Mechanism of Action (Western Blot)

-

Objective: Verify that the compound inhibits the target kinase within a cellular context.

-

Method: a. Treat a relevant cell line (e.g., K562 cells for Abl kinase) with the compound at concentrations around its cellular IC50. b. After incubation (e.g., 2-4 hours), lyse the cells and quantify protein concentration. c. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's direct downstream substrate (e.g., p-CrkL for Abl). e. Use a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Endpoint: A dose-dependent decrease in the phosphorylation of the substrate, confirming on-target cellular activity.

Workflow Visualization

Caption: A logical workflow for validating the kinase inhibitor hypothesis.

Conclusion and Future Directions

While this compound is a molecule without published biological data, a thorough analysis of its structural components allows for the formulation of strong, testable hypotheses regarding its mechanism of action. The evidence from analogous compounds points overwhelmingly toward a role as a protein kinase inhibitor , with the 5-bromo-pyrimidine core acting as a hinge-binding scaffold and the 4-octyl chain enhancing potency through hydrophobic interactions. A secondary, less probable hypothesis involves interference with nucleotide metabolism.

The experimental workflow detailed in this guide provides a clear and rigorous path to test these predictions, moving from broad phenotypic effects to specific, on-target molecular engagement. Successful validation of the primary hypothesis would position this compound as a promising lead compound for further optimization in oncology or other diseases driven by aberrant kinase activity. Future work would involve structure-activity relationship (SAR) studies, co-crystallography to confirm the binding mode, and comprehensive preclinical ADME/Tox profiling.

References

- Alsharif, A., Allahyani, M., Aljuaid, A., Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.

- BenchChem. (2025). The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery.

- Bekemeier, H., Jaenecke, G., Schmollack, W., & Schottek, W. (1969). [Pharmacology and toxicology of some substituted, partially hydrated pyrimidines, thiazines and thiazole pyrimidines]. Pharmazie, 24(9), 572-577.

- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.

- Raza, M., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health.

- BenchChem. (n.d.). 5-Bromo-4-propylpyrimidine.

- El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.

- National Institutes of Health. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC.

- Gangjee, A., et al. (n.d.). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PMC - PubMed Central.

- Ramu, Y., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.

- PubChem. (n.d.). 5-Bromouracil.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.

- JOCPR. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.

- BenchChem. (2025). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jms.ump.edu.pl [jms.ump.edu.pl]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]

- 9. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anticipated Biological Activity of 5-Bromo-4-octylpyrimidine: A Roadmap for Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5] This guide focuses on a novel, yet-to-be-fully-characterized derivative, 5-Bromo-4-octylpyrimidine. In the absence of extensive empirical data, this document serves as a strategic whitepaper, postulating its therapeutic potential and outlining a comprehensive research and development roadmap. By synthesizing insights from structurally related compounds and established principles of medicinal chemistry, we provide a detailed framework for its synthesis, biological screening, and mechanistic evaluation.

Introduction: The Pyrimidine Scaffold and the Rationale for this compound

Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3.[1] This structural motif is fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[2] In drug development, the pyrimidine ring is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-stacking interactions.[3] This has led to the development of numerous pyrimidine-based drugs, including the anticancer agent 5-fluorouracil and the antiviral drug zidovudine.[2]

The subject of this guide, this compound, presents a compelling case for investigation. The rationale for its design is twofold:

-

The 5-Bromo Substituent: The bromine atom at the C-5 position is a versatile synthetic handle. It can be readily used in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate a diverse library of analogues for structure-activity relationship (SAR) studies.[6] Furthermore, the electronegativity of bromine can modulate the electronic properties of the pyrimidine ring, potentially influencing its binding affinity to biological targets.[6]

-

The 4-Octyl Substituent: The long alkyl chain at the C-4 position significantly increases the lipophilicity of the molecule. This property is critical for enhancing cell membrane permeability and can improve the pharmacokinetic profile of a drug candidate, including its absorption and distribution.[6]

This combination of a reactive handle and a lipophilic tail makes this compound a promising starting point for a drug discovery program.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be adapted from established methods for similar 4-alkyl-5-bromopyrimidines. A key intermediate would be a 4-octyluracil derivative, which can then be brominated and subsequently converted to the target compound.

Experimental Protocol: Proposed Synthesis of this compound

-

Synthesis of 4-octyluracil: This can be achieved through a condensation reaction between ethyl 3-oxoundecanoate and urea in the presence of a strong base like sodium ethoxide.

-

Bromination of 4-octyluracil: The 4-octyluracil is then treated with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) to selectively introduce a bromine atom at the 5-position, yielding 5-bromo-4-octyluracil.

-

Chlorination: The resulting 5-bromo-4-octyluracil is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to convert the hydroxyl groups to chlorides, forming 5-bromo-2,4-dichloro-4-octylpyrimidine.

-

Reductive Dechlorination: Finally, a selective reduction is performed to remove the chlorine atoms, for instance, using hydrogen gas with a palladium catalyst, to yield the final product, this compound.

Caption: Proposed multi-step synthesis of this compound.

Proposed Biological Screening Cascade

A tiered approach is recommended to efficiently screen for the biological activity of this compound.

Tier 1: Broad Phenotypic Screening

Given the wide range of activities of pyrimidine derivatives, a broad initial screening is crucial.

-

Anticancer Activity:

-

Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines (e.g., HCT-116 colorectal carcinoma, MCF-7 breast cancer, HepG2 hepatocellular carcinoma) and a normal cell line (e.g., WI-38) to assess cytotoxicity and selectivity.[5]

-

Rationale: Many pyrimidine derivatives exhibit potent anticancer effects.[4][7]

-

-

Antimicrobial Activity:

-

Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus flavus).[5]

-

Rationale: The pyrimidine core is present in many antibacterial and antifungal agents.[8]

-

-

Antiviral Activity:

-

Assay: Plaque reduction assay against a panel of viruses, depending on available laboratory capabilities (e.g., influenza virus, herpes simplex virus).

-

Rationale: Pyrimidine nucleoside analogues are a well-established class of antiviral drugs.[2]

-

Data Presentation: Tier 1 Screening Results

The results from the initial screening should be tabulated for clear interpretation.

Table 1: Hypothetical Cytotoxicity Data (IC₅₀ in µM)

| Compound | HCT-116 | MCF-7 | HepG2 | WI-38 (Normal) |

|---|---|---|---|---|

| This compound | Data | Data | Data | Data |

| Doxorubicin (Control) | Data | Data | Data | Data |

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| This compound | Data | Data | Data |

| Ampicillin (Control) | Data | Data | N/A |

| Clotrimazole (Control) | N/A | N/A | Data |

Tier 2: Target-Based Screening and Mechanism of Action Elucidation

If significant activity is observed in Tier 1, the next step is to identify the molecular target and elucidate the mechanism of action. For instance, if the compound shows selective anticancer activity, a kinase inhibition screen is a logical next step, as many pyrimidine derivatives are known kinase inhibitors.[4]

-

Kinase Inhibition Profiling: Screen the compound against a panel of oncogenic kinases (e.g., PLK4, EGFR, VEGFR) to identify potential targets.[3][9]

-

Downstream Signaling Analysis: If a target kinase is identified, perform Western blot analysis to assess the phosphorylation status of its downstream substrates.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound is a novel chemical entity with significant, albeit currently theoretical, therapeutic potential. The strategic inclusion of a 5-bromo group and a 4-octyl chain provides a strong rationale for its investigation as a drug lead. This guide outlines a systematic and logical pathway for its synthesis and biological evaluation. The proposed screening cascade is designed to efficiently identify any significant biological activity, and the subsequent steps provide a framework for elucidating its mechanism of action. The findings from this research program could pave the way for the development of a new class of pyrimidine-based therapeutics.

References

- Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- SciSpace. (2021).

- PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- Journal for Research in Applied Sciences and Biotechnology. (n.d.).

- PubMed Central. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.

- Benchchem. (n.d.). 5-Bromo-4-propylpyrimidine | 951884-26-7.

- World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines.

- ChemicalBook. (2025). Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI) | 1439-09-4.

- PubChem. (n.d.). 5-Bromo-4-methylpyrimidine | C5H5BrN2 | CID 12461863.

- PubChem. (n.d.). 5-Bromouracil | C4H3BrN2O2 | CID 5802.

- JOCPR. (n.d.).

- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)

- ResearchGate. (n.d.). (PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine.

- PubMed Central. (2025).

- PubChem. (n.d.). 5-Bromo-4-methylpyrimidin-2-amine | C5H6BrN3 | CID 18616196.

- Benchchem. (n.d.).

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. scispace.com [scispace.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jrasb.com [jrasb.com]

- 8. wjarr.com [wjarr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Potential Research Applications of 5-Bromo-4-octylpyrimidine

Foreword: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a vast array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties and the capacity for versatile substitution at multiple positions have made it a privileged scaffold in drug discovery.[2][5] This guide delves into the untapped research potential of a specific, strategically functionalized derivative: 5-Bromo-4-octylpyrimidine. While direct literature on this exact molecule is sparse, a comprehensive analysis of its constituent parts—the pyrimidine core, the C5-bromo substituent, and the C4-octyl chain—allows for a well-grounded exploration of its promising applications. This document is intended for researchers, scientists, and drug development professionals, providing a technical framework for harnessing the potential of this compound in modern therapeutic research.

Deconstructing this compound: A Molecule Designed for Discovery

The therapeutic potential of this compound can be inferred by examining its key structural features. The strategic placement of the bromo and octyl groups on the pyrimidine ring is not arbitrary; it is a deliberate design choice that opens up specific avenues for chemical and biological exploration.

The Pyrimidine Core: A Biologically Privileged Heterocycle

The pyrimidine nucleus is fundamental to life, forming the basis of nucleobases like cytosine, thymine, and uracil.[4] This inherent biological relevance has led to the development of numerous pyrimidine-based drugs with a wide range of pharmacological activities, including:

-

Anticancer Agents: Drugs like 5-Fluorouracil and Gefitinib interfere with nucleic acid synthesis or cell signaling pathways in cancer cells.[1][6]

-

Antimicrobial Therapeutics: Compounds such as Trimethoprim selectively inhibit microbial enzymes.[7]

-

Antiviral Medications: Zidovudine (AZT) is a classic example of a pyrimidine analog used in HIV treatment.[4]

-

Anti-inflammatory and CNS Agents: The scaffold is also present in drugs targeting inflammation and neurological disorders.[2][5]

The C5-Bromo Substituent: A Versatile Chemical Handle

Halogenation, particularly bromination, at the C5 position of the pyrimidine ring is a well-established strategy in medicinal chemistry.[8] The bromine atom serves two primary functions:

-

A Locus for Further Synthesis: The bromo group is an excellent leaving group, making it a versatile "handle" for introducing new functional groups via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the creation of diverse chemical libraries from a single precursor, which is invaluable for structure-activity relationship (SAR) studies.

-

Modulation of Electronic Properties: The electronegativity of bromine alters the electron distribution within the pyrimidine ring, which can significantly influence the molecule's ability to interact with biological targets such as enzymes and receptors.[8]

The C4-Octyl Chain: Tuning Lipophilicity and Pharmacokinetics

The introduction of an alkyl chain, in this case, an octyl group, at the C4 position is a critical determinant of the molecule's pharmacokinetic profile.[8]

-

Increased Lipophilicity: The long octyl chain significantly increases the molecule's fat-solubility (lipophilicity). This property is crucial for enhancing a compound's ability to cross cellular membranes, a key factor for oral bioavailability and reaching intracellular targets.

-

Hydrophobic Interactions: The octyl group can engage in hydrophobic interactions within the binding pockets of target proteins, potentially increasing binding affinity and selectivity.

Potential Therapeutic Research Applications

Based on the extensive research into functionally similar pyrimidine derivatives, we can project several high-potential research avenues for this compound.

Anticancer Drug Discovery

The pyrimidine scaffold is a mainstay in oncology research.[1][3][9][10] Many anticancer drugs function by inhibiting kinases, enzymes that play a crucial role in cell signaling and proliferation. The general structure of this compound makes it a candidate for development as a kinase inhibitor.

-

Hypothesized Mechanism: The pyrimidine core can act as a hinge-binding motif in the ATP-binding pocket of kinases. The C4-octyl group could occupy a hydrophobic pocket, while the C5-bromo position offers a vector for synthetic elaboration to improve potency and selectivity against specific kinases like EGFR, FAK, or CDKs, which are often dysregulated in cancer.[2]

}

Caption: Proposed workflow for evaluating this compound in anticancer research.Antimicrobial Agent Development

Pyrimidine derivatives are known to possess significant antibacterial and antifungal properties.[1][7][11] They often target essential microbial enzymes that are absent or significantly different in humans, providing a window for selective toxicity.

-

Hypothesized Target: A potential target is dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in bacteria and fungi. The lipophilic octyl chain could enhance penetration through the microbial cell wall and membrane. The C5-bromo position allows for modifications to optimize binding to the microbial DHFR active site.

Anti-inflammatory Research

Chronic inflammation is a key factor in numerous diseases. Certain pyrimidine derivatives have shown promise as anti-inflammatory agents, for example, by inhibiting kinases involved in inflammatory signaling pathways like p38 MAP kinase.[3][5]

-

Hypothesized Application: this compound could be investigated as a modulator of inflammatory signaling. The core structure could be a starting point for developing inhibitors of key inflammatory mediators.

Experimental Protocols for Investigation

To validate these potential applications, a structured experimental approach is necessary. The following protocols provide a starting point for the initial characterization of this compound.

General Synthesis and Derivatization Workflow

The true value of this compound lies in its potential as a scaffold for creating a library of analogs. The C5-bromo position is ripe for derivatization using established cross-coupling methodologies.

}

Caption: Synthetic pathways for derivatizing this compound.Protocol: In Vitro Kinase Inhibition Assay (Example: FAK)

Objective: To determine the inhibitory potential of this compound against Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer metastasis.[2]

Materials:

-

Recombinant human FAK enzyme

-

ATP and appropriate kinase buffer

-

FAK substrate peptide

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., a known FAK inhibitor)

-

384-well assay plates

Methodology:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

In a 384-well plate, add 5 µL of the kinase buffer.

-

Add 2.5 µL of the test compound dilution or DMSO (for negative control).

-

Add 2.5 µL of the FAK enzyme solution and incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide.

-

Allow the reaction to proceed for 60 minutes at 30°C.

-

Stop the reaction and measure the remaining ATP by adding 15 µL of the Kinase-Glo® reagent.

-

Incubate for 10 minutes in the dark to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and plot the data to determine the IC₅₀ value.

Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HCT116 for colon cancer, MCF-7 for breast cancer)[1]

-

Complete cell culture medium

-

This compound (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well cell culture plates

Methodology:

-

Seed the 96-well plates with cancer cells at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

The next day, treat the cells with serial dilutions of this compound (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Summary of Physicochemical and Biological Parameters

While specific experimental data for this compound is not available, we can infer its properties based on related structures found in chemical databases.

| Property | Value (for related compounds) | Significance in Drug Discovery | Source |

| Molecular Weight | ~257.15 g/mol (estimated) | Adheres to Lipinski's Rule of Five for drug-likeness. | N/A |

| C5-Bromo Group | Present | Provides a key site for synthetic modification and library generation. | [8] |

| C4-Alkyl Group | Octyl | Increases lipophilicity, potentially improving membrane permeability and oral bioavailability. | [8] |

| Potential Targets | Kinases, DHFR, Inflammatory Mediators | The pyrimidine scaffold is known to interact with a wide range of biological targets. | [2][3][7] |

| Potential Applications | Anticancer, Antimicrobial, Anti-inflammatory | Broad therapeutic potential based on extensive literature on pyrimidine derivatives. | [1][5][11] |

Future Directions and Conclusion

This compound represents a promising, yet underexplored, starting point for novel drug discovery programs. Its design incorporates features that are highly valued in medicinal chemistry: a biologically active core, a handle for synthetic diversification, and a lipophilic side chain to modulate pharmacokinetic properties.

The immediate next steps for any research program involving this compound should be:

-

Chemical Synthesis and Characterization: The first step is the unambiguous synthesis and full characterization of this compound.

-

Broad Biological Screening: The compound should be screened against a wide panel of biological targets, including a diverse set of kinases and microbial strains, to identify initial areas of activity.

-

Library Development: A focused chemical library should be synthesized by leveraging the C5-bromo position to explore the structure-activity relationship and optimize potency and selectivity.

References

-

MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC. Available at: [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Available at: [Link]

-

Taylor & Francis Online. (2025-04-03). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Available at: [Link]

-

SciSpace. (2021-06-25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Available at: [Link]

-

MDPI. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2024-04-16). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available at: [Link]

-

PubMed. (2025-06-11). Pyrimidine hybrids with in vivo anticancer therapeutic potential. Available at: [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-4-methylpyrimidine. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-4-propylpyrimidine. Available at: [Link]

-

PubChem. (n.d.). 5-Bromo-4-methoxypyrimidine. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Available at: [Link]

-

National Center for Biotechnology Information. (2025-03-18). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. scispace.com [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wjarr.com [wjarr.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-Bromo-4-octylpyrimidine

Abstract: 5-Bromo-4-octylpyrimidine is a substituted pyrimidine of interest in synthetic and medicinal chemistry. Its utility in research and development hinges on a thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse environmental conditions. This technical guide addresses a notable gap in the publicly available literature by providing a comprehensive framework for characterizing this molecule. Instead of presenting pre-existing data, this document serves as a detailed roadmap for researchers, outlining predictive insights based on chemical structure and providing robust, step-by-step protocols for the empirical determination of solubility and stability. The methodologies described are grounded in established regulatory standards and best practices in analytical chemistry, ensuring scientific rigor and data integrity for professionals in drug discovery and chemical development.

Introduction and Predicted Physicochemical Profile

This compound possesses a unique chemical architecture: a heterocyclic pyrimidine core functionalized with a bromine atom at the 5-position and a long alkyl (octyl) chain at the 4-position. This structure dictates its physicochemical behavior.

-

Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, imparting a degree of polarity.

-

Bromo Substituent: The electronegative bromine atom at the C-5 position influences the electronic distribution of the ring, potentially making it a handle for synthetic modifications or a site susceptible to specific degradation pathways, such as photolysis.

-

Octyl Chain: The eight-carbon alkyl chain is the dominant structural feature, rendering the molecule highly lipophilic (fat-soluble) and hydrophobic (water-insoluble).

Based on these features, a qualitative physicochemical profile can be predicted. This predictive analysis is crucial for designing efficient experimental protocols.

Table 1: Predicted Physicochemical Properties and Solubility Profile of this compound

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Very Low | The long, non-polar octyl chain will dominate, leading to poor interaction with polar water molecules. |

| Organic Solubility | High | Expected to be readily soluble in a range of non-polar to moderately polar organic solvents like heptane, dichloromethane, ethyl acetate, and acetone, where the octyl chain can be effectively solvated. |

| LogP (Octanol-Water) | High (>4) | The significant lipophilicity conferred by the octyl group suggests a strong preference for the octanol phase over the aqueous phase. |

| Chemical Reactivity | Moderately Stable | The pyrimidine ring itself is relatively stable. The C-Br bond is the most likely site for nucleophilic substitution or photolytic cleavage. The alkyl chain is generally inert but could be susceptible to radical oxidation under harsh conditions. |

Comprehensive Solubility Determination Protocol

A compound's solubility is a critical parameter influencing its formulation, bioavailability, and performance in biological assays. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights. Kinetic solubility is a high-throughput measure of how readily a compound dissolves from a DMSO stock solution into an aqueous buffer, while thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.

Kinetic Solubility Assessment (Nephelometric Method)

This high-throughput assay is ideal for early-stage discovery to quickly flag potential solubility issues.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a nominal compound concentration of 200 µM.

-

Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours to allow for precipitation.[1][2]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Compare the light scattering units to those of positive (known insoluble compound) and negative (buffer only) controls to classify the solubility.

Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard for pre-formulation and later-stage development.[3][4][5]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure enough solid is present that some remains undissolved at equilibrium.[6]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. A recommended solvent panel is provided in Table 2.

-

Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 to 48 hours to ensure equilibrium is reached.[4][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Filter the supernatant through a 0.45 µm PTFE syringe filter to remove all undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile) and quantify the concentration of dissolved this compound using a pre-validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calibration: Calculate the concentration in mg/mL or µM by comparing the peak area to a standard calibration curve prepared with known concentrations of the compound.

Table 2: Recommended Solvent Panel for Thermodynamic Solubility Testing

| Solvent Class | Example Solvents | Rationale |

| Aqueous Buffers | pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate) | Assesses solubility across a physiologically relevant pH range.[6] |

| Non-Polar Organic | n-Heptane, Toluene | Represents purely hydrophobic environments. |

| Polar Aprotic | Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF) | Common solvents in organic synthesis and purification. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Relevant for formulation and purification processes. |

| Other | Ethyl Acetate, Acetone | Common solvents with intermediate polarity. |

Stability Assessment and Forced Degradation Studies

Understanding a compound's intrinsic stability is paramount for defining storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies are conducted under conditions more severe than standard stability testing to accelerate degradation and provide insight into the molecule's liabilities. These studies are essential for developing and validating stability-indicating analytical methods.[8][9] The protocols outlined below are based on the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[10][11][12][13]

General Protocol for Forced Degradation

The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are generated at a sufficient level for detection without being overly complex.[8][14]

-

Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in an inert solvent like acetonitrile/water. For thermal and photostability, also test the solid compound.

-

Stress Application: Expose the samples to the conditions outlined in Table 3. Include a control sample stored at ambient temperature in the dark.

-

Time Points: Sample the stressed solutions at various time points (e.g., 2, 8, 24, 48 hours).

-

Quenching: Neutralize the acid and base-stressed samples by adding an equimolar amount of base or acid, respectively.

-

Analysis: Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC-UV/MS method.

Table 3: Recommended Forced Degradation Conditions

| Stress Condition | Typical Protocol | Targeted Degradation Mechanism |

| Acid Hydrolysis | 0.1 M HCl at 60°C | Cleavage of labile bonds, potential debromination. |

| Base Hydrolysis | 0.1 M NaOH at room temp | Hydrolysis of the bromo group or ring opening. |

| Oxidation | 3% H₂O₂ at room temp | Oxidation of the pyrimidine ring or alkyl chain.[15] |

| Thermal | 80°C (in solid state and solution) | Assesses intrinsic thermal stability. |

| Photostability | Expose solid and solution to light providing ≥ 1.2 million lux hours and ≥ 200 watt hours/m² of near UV energy.[16][17] | Photolytic cleavage of the C-Br bond.[18][19] |

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. A stability-indicating method should be able to separate the parent compound from these potential products.

Stability-Indicating Analytical Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound due to degradation. The key feature is its specificity: the ability to separate the parent peak from all potential degradation products and impurities.[20][21]

HPLC-UV/MS Method Protocol

High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred technique for this purpose.[22][23][24]

-

Column Selection: Start with a C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size). The lipophilic nature of the octyl chain makes a C18 phase a logical choice.

-

Mobile Phase: Use a gradient elution to ensure separation of potentially more polar degradation products from the highly retained parent compound.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with a high percentage of Solvent A (e.g., 95%) and ramp to a high percentage of Solvent B (e.g., 95%) over 10-15 minutes.

-

-

Detection:

-

UV Detector: Monitor at a wavelength where this compound shows maximum absorbance (determined by a UV scan).

-

Mass Spectrometer (MS): Use an electrospray ionization (ESI) source in positive ion mode to confirm the mass of the parent peak and to obtain mass-to-charge (m/z) information for any new peaks that appear in the stressed samples.

-

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, with a focus on specificity. This is achieved by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Conclusion and Best Practices

For researchers and drug development professionals, adherence to these structured, evidence-based methodologies is critical. It ensures the generation of high-quality, reliable data necessary for informed decision-making in synthesis, formulation, and preclinical development. Proper characterization underpins the successful progression of any novel chemical entity.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

ICH. (1998). Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

- Tantillo, D. J. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

- Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central.

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

Jordi Labs. (n.d.). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC.

-

ICH. (2003). Q1A(R2) Guideline. [Link]

- Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

- Shah, B. P., et al. (2019). Stability Indicating HPLC Method Development: A Review. Semantic Scholar.

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

-